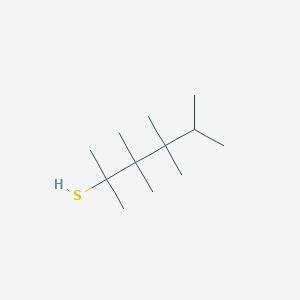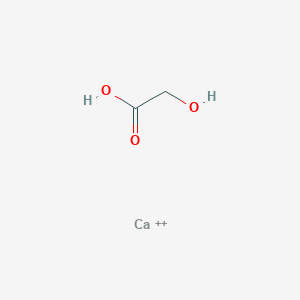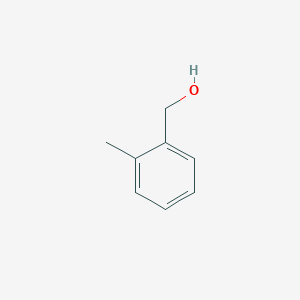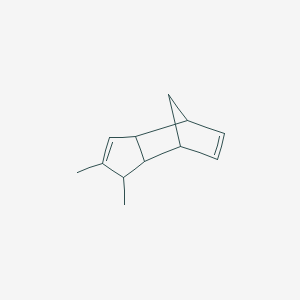
Cianuro de cadmio (Cd(CN)2)
Descripción general
Descripción
Cadmium cyanide is an inorganic compound with the formula Cd(CN)2 . It is a white crystalline compound that is used in electroplating . It is very toxic, along with other cadmium and cyanide compounds .
Synthesis Analysis
Cadmium cyanide is prepared commercially by treating cadmium hydroxide with hydrogen cyanide . The reaction is as follows: Cd(OH)2 + 2 HCN → Cd(CN)2 + 2 H2O . It can also be generated from tetracyanocadmate .Molecular Structure Analysis
Cadmium cyanide adopts a structure similar to zinc cyanide . Each metal has a tetrahedral coordination sphere, and cyanide ligands interconnect pairs of metal centers . Two of the resulting diamondoid structures are interpenetrated .Chemical Reactions Analysis
Cadmium cyanide contracts not only on heating but also on irradiation by X-rays . This behavior contrasts that observed in other beam-sensitive materials, for which X-ray exposure drives lattice expansion .Physical And Chemical Properties Analysis
Cadmium cyanide is a white cubic crystal . It has a density of 2.226 g/cm3 . It is slightly soluble in alcohol and dissolves in alkali, metal cyanides, and hydroxides .Aplicaciones Científicas De Investigación
Expansión negativa de rayos X
El cianuro de cadmio es conocido por su fuerte efecto de expansión térmica negativa (NTE) isotrópica . Curiosamente, esta NTE es en realidad dependiente de la exposición a los rayos X . El cianuro de cadmio se contrae no solo al calentarse, sino también al irradiarse con rayos X . Este fenómeno se denomina 'expansión negativa de rayos X' (NXE) . Los conocimientos y las metodologías presentados en este campo actúan como punto de partida para futuros estudios sistemáticos de los efectos inducidos por rayos X en materiales funcionales .
Coeficiente de expansión de rayos X
El estudio de los efectos de la radiación de rayos X está bien establecido en el campo de la cristalografía macromolecular (MX), pero solo está empezando a explorarse en materiales inorgánicos funcionales y moléculas pequeñas . El cianuro de cadmio se utiliza en el primer estudio sistemático de los efectos de la dosis de expansión de rayos X en un material funcional inorgánico .
Acoplamiento Rayo X-Fonón
La expansión térmica negativa en el cianuro de cadmio es impulsada por fonones de baja energía con parámetros de Grüneisen negativos . Esto sugiere un grado de acoplamiento entre rayos X y fonones en este material .
Polímeros de coordinación
El cianuro de cadmio es un polímero de coordinación flexible
Mecanismo De Acción
Target of Action
Cadmium cyanide (Cd(CN)2) is a flexible coordination polymer . Its primary targets are the electric dipole moments of cyanide ions . These ions assume the role of magnetic pseudospins .
Mode of Action
The interaction of Cd(CN)2 with its targets results in a phenomenon known as negative thermal expansion (NTE) . This behavior contrasts that observed in other beam-sensitive materials, for which X-ray exposure drives lattice expansion .
Biochemical Pathways
The biochemical pathways affected by Cd(CN)2 are related to its spin-ice physics . The electric dipole moments of cyanide ions in Cd(CN)2 assume the role of magnetic pseudospins . The difference in energy scale reflects the increased strength of electric vs magnetic dipolar interactions . As a result, spin-ice physics influences the structural behavior of Cd(CN)2 even at room temperature .
Pharmacokinetics
It is known that cd(cn)2 is fairly soluble in water, which is unusual for transition metal cyanides . This solubility could potentially impact its bioavailability.
Result of Action
The result of Cd(CN)2’s action is a strong and isotropic negative thermal expansion (NTE) effect . This NTE is actually X-ray-exposure dependent . This behavior is unique and contrasts that observed in other beam-sensitive materials .
Action Environment
The action of Cd(CN)2 is influenced by environmental factors such as temperature and X-ray exposure . The NTE effect of Cd(CN)2 is observed across a temperature range of 150–750 K . Furthermore, the NTE effect is also dependent on X-ray exposure . This highlights the potential for exploiting X-ray exposure in the design of functional materials .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Cadmium cyanide plays a role in biochemical reactions primarily through its interaction with enzymes, proteins, and other biomolecules. The cadmium ion in cadmium cyanide can bind to sulfhydryl groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt the normal function of enzymes such as metallothioneins, which are involved in metal ion homeostasis and detoxification. Additionally, cadmium cyanide can interact with proteins involved in oxidative stress responses, leading to the generation of reactive oxygen species and subsequent cellular damage .
Cellular Effects
Cadmium cyanide has profound effects on various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and deoxyribonucleic acid (DNA). This compound can also affect cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism. For example, cadmium cyanide exposure has been shown to upregulate genes involved in stress responses and downregulate genes associated with normal cellular function .
Molecular Mechanism
The molecular mechanism of cadmium cyanide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. Cadmium ions from cadmium cyanide can replace essential metal ions in enzymes, leading to enzyme inhibition. This can result in the disruption of metabolic pathways and cellular processes. Additionally, cadmium cyanide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cadmium cyanide can change over time due to its stability and degradation. Cadmium cyanide is relatively stable under normal conditions, but it can degrade over time, leading to the release of cadmium and cyanide ions. Long-term exposure to cadmium cyanide can result in chronic cellular damage, including oxidative stress, DNA damage, and apoptosis. In vitro and in vivo studies have shown that prolonged exposure to cadmium cyanide can lead to significant alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of cadmium cyanide vary with different dosages in animal models. At low doses, cadmium cyanide can induce mild oxidative stress and cellular damage. At higher doses, the compound can cause severe toxicity, including organ damage and failure. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Cadmium cyanide is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress. Additionally, cadmium cyanide can affect metabolic flux by disrupting the normal function of enzymes in metabolic pathways, resulting in altered metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular health .
Transport and Distribution
Within cells and tissues, cadmium cyanide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, cadmium cyanide can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its toxic effects. The localization and accumulation of cadmium cyanide within cells can influence its overall impact on cellular function .
Subcellular Localization
The subcellular localization of cadmium cyanide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, cadmium cyanide can accumulate in the mitochondria, leading to mitochondrial dysfunction and oxidative stress. Additionally, the compound can localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression and cellular function .
Propiedades
IUPAC Name |
cadmium(2+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Cd/c2*1-2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMJUOSYSOOPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd(CN)2, C2CdN2 | |
| Record name | cadmium cyanide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_cyanide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Slightly soluble in water (1.71 g/100mL at 15 deg C); [Merck Index] | |
| Record name | Cadmium cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8157 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
542-83-6 | |
| Record name | Cadmium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium cyanide (Cd(CN)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does X-ray exposure affect Cadmium Cyanide differently compared to other materials?
A1: Unlike many materials where X-ray exposure causes lattice expansion, Cadmium Cyanide exhibits a phenomenon called 'negative X-ray expansion' (NXE) []. This means the material contracts upon irradiation with X-rays. Researchers believe this effect stems from the interaction between X-rays and the dynamic "flipping" of cyanide units within the Cadmium Cyanide structure [].
Q2: What makes Cadmium Cyanide's thermal expansion notable?
A2: Cadmium Cyanide displays strong isotropic negative thermal expansion (NTE) []. While many materials expand when heated, Cadmium Cyanide contracts. Interestingly, this NTE is influenced by X-ray exposure, showcasing a complex interplay between temperature, irradiation, and structural changes [].
Q3: What is significant about the low-temperature behavior of Cadmium Cyanide?
A3: X-ray irradiation impacts the nature of the low-temperature phase transition in Cadmium Cyanide []. This finding underscores the significant influence of X-ray exposure on the material's behavior across a range of temperatures.
Q4: Can Cadmium Cyanide's structure be manipulated?
A4: Yes, research indicates that Cadmium Cyanide can undergo topological rearrangement within a single crystal. This transformation shifts the structure from a 3D honeycomb network to a diamond net [], highlighting the material's structural flexibility.
Q5: Are there any magnetic properties associated with Cadmium Cyanide?
A5: While not extensively discussed in the provided abstracts, one paper mentions "spin-ice physics" in connection with Cadmium Cyanide []. This suggests the potential for interesting magnetic behavior within the material, warranting further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















